![molecular formula C10H12ClNO2S B4432196 5-chloro-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4432196.png)
5-chloro-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds, such as thiophene derivatives, often involves multi-step reactions including condensation, Gewald reaction, and further functionalization to introduce specific substituents like chloro, furanyl, and carboxamide groups. For instance, the synthesis of some Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes has been achieved using the Gewald reaction, highlighting the versatile synthetic routes available for constructing complex thiophene-based molecules (Arora et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including those similar to "5-chloro-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide," is characterized by techniques like X-ray diffraction, NMR, and mass spectroscopy. These methods provide insights into the arrangement of atoms, bond angles, and electronic structure, crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of related compounds has been performed to reveal their spatial configuration and intermolecular interactions, which are vital for their biological activity and material properties (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including electrophilic substitution, coupling reactions, and polymerization, influenced by the presence of functional groups such as chloro, furanyl, and carboxamide. These reactions are essential for modifying the compound's structure to enhance its properties or for synthesizing related compounds. For instance, the polymerization reaction of thiophene dichloride derivatives has been studied, revealing the mechanisms and kinetics underlying their polymer formation (Cho et al., 1999).
Physical Properties Analysis
The physical properties of thiophene derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties are often determined by the compound's molecular structure and the functional groups present. Research on related compounds has shed light on their crystal structures and physical characteristics, which are essential for designing materials with desired properties (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity towards different reagents, stability, and electronic properties, are influenced by their molecular structure. Studies on the electronic and nonlinear optical properties of thiophene derivatives provide insights into their potential applications in electronic devices and materials science (Ahmad et al., 2021).
properties
IUPAC Name |
5-chloro-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZZBSVTSVXDSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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